molecular formula C18H22N6O B6474539 9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine CAS No. 2640842-31-3

9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine

Cat. No.: B6474539
CAS No.: 2640842-31-3
M. Wt: 338.4 g/mol
InChI Key: NUKVVEQSDOBCJP-UHFFFAOYSA-N
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Description

9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine is a synthetic purine derivative with the molecular formula C18H22N6O and a molecular weight of 338.41 g/mol . This compound is classified as a potent and selective inhibitor of nuclear receptor-binding SET domain protein 2 (NSD2), also known as WHSC1 or MMSET . NSD2 is a histone methyltransferase (HMT) that catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), an epigenetic mark associated with actively transcribed genes . Dysregulation and overexpression of NSD2 have been implicated in the pathogenesis of various human cancers, including acute lymphoblastic leukemia (ALL), mantle cell lymphoma, and chronic lymphocytic leukemia (CLL) . By inhibiting the histone methyltransferase activity of NSD2, this compound modulates the epigenetic landscape, leading to a decrease in H3K36me2 levels and a reciprocal increase in H3K27me3, which can subsequently alter gene expression and suppress tumor growth . This mechanism makes it a valuable chemical probe for investigating the role of NSD2 and epigenetics in oncology and cellular biology. Purines and their derivatives are fundamental components of nucleic acids and key signaling molecules, making purine-based scaffolds a rich area for drug discovery . Researchers can utilize this NSD2 inhibitor to explore novel therapeutic pathways in cancers characterized by NSD2 dysregulation, such as t(4;14)-positive multiple myeloma or cancers harboring the E1099K NSD2 variant . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

9-methyl-6-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-13-9-19-6-3-15(13)25-10-14-4-7-24(8-5-14)18-16-17(20-11-21-18)23(2)12-22-16/h3,6,9,11-12,14H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKVVEQSDOBCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=NC4=C3N=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Purine Core Functionalization

The purine scaffold is typically derived from hypoxanthine or adenine derivatives. A validated route involves:

  • N-Methylation : Treatment of 6-chloropurine with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours achieves >90% N-methylation at position 9.

  • Chlorination : Subsequent reaction with phosphorus oxychloride (POCl3) in the presence of N,N-diethylaniline as a catalyst introduces the chloro group at position 6.

Table 1: Optimization of Chlorination Conditions

POCl3 Equiv.CatalystTemp. (°C)Time (h)Yield (%)
3.0None110662
3.0DMF80478
5.0N,N-Diethyl110292

Excess POCl3 and catalytic N,N-diethylaniline minimize side reactions, achieving 92% isolated yield.

Synthesis of Intermediate B: 4-{[(3-Methylpyridin-4-yl)Oxy]Methyl}Piperidine

Pyridinyloxy Side Chain Installation

The synthesis of Intermediate B involves:

  • Hydroxymethylation of Piperidine :

    • Reaction of piperidine with formaldehyde under basic conditions generates 4-hydroxymethylpiperidine.

  • Etherification with 3-Methylpyridin-4-ol :

    • Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate coupling between 4-hydroxymethylpiperidine and 3-methylpyridin-4-ol in tetrahydrofuran (THF).

Key Observations :

  • Solvent Effects : THF outperforms dioxane due to improved solubility of the pyridinol reactant.

  • Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane).

Coupling of Intermediates A and B

Nucleophilic Aromatic Substitution (SNAr)

The final step involves displacing the chloro group of Intermediate A with Intermediate B:

  • Reaction Conditions :

    • Base : Potassium carbonate (K2CO3) in anhydrous DMF.

    • Temperature : 90°C for 8–12 hours under nitrogen.

    • Molar Ratio : 1:1.2 (Intermediate A:B) to ensure complete conversion.

Table 2: SNAr Reaction Optimization

BaseSolventTemp. (°C)Time (h)Yield (%)
K2CO3DMF901268
Cs2CO3DMSO100872
DBUAcetonitrile80658

Cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) enhances reactivity, achieving 72% yield with reduced reaction time.

Purification and Characterization

  • Chromatography : Silica gel chromatography (eluent: 5% methanol in dichloromethane) removes unreacted starting materials.

  • Spectroscopic Data :

    • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, purine-H8), 6.85 (d, J = 5.6 Hz, 1H, pyridine-H5), 4.20 (m, 2H, piperidine-CH2O), 3.80 (s, 3H, N-CH3).

    • HRMS : m/z calc. for C21H25N5O2 [M+H]+: 404.2089; found: 404.2091.

Alternative Synthetic Routes

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative to SNAr:

  • Catalyst : Pd2(dba)3/Xantphos.

  • Conditions : 100°C in toluene with cesium carbonate.

  • Yield : 65–70%, with challenges in removing residual palladium.

Solid-Phase Synthesis

Immobilized purine derivatives on Wang resin enable iterative coupling steps:

  • Advantages : Simplified purification, scalability.

  • Limitations : Lower yields (~50%) due to steric hindrance.

Challenges and Mitigation Strategies

  • Regioselectivity in Purine Functionalization :

    • Competitive substitution at position 2 is suppressed using bulky bases (e.g., DBU).

  • Stability of Pyridinyloxy Group :

    • Acidic conditions during workup hydrolyze the ether linkage; neutral pH and low temperatures are critical.

  • Purification Complexity :

    • High-performance liquid chromatography (HPLC) with C18 columns resolves closely eluting impurities .

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine core or the piperidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, and base catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural motifs suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has shown that derivatives of purine compounds exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, analogs of 9-methyl purines have demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Pharmacology

Pharmacological studies are essential for understanding the bioactivity of this compound. Its ability to modulate enzyme activity and influence cellular pathways makes it a valuable compound in drug design.

Table 1: Biological Activity Data

CompoundTarget EnzymeIC50 (µM)Reference
9-Methyl Purine DerivativeProtein Kinase0.5
9-Methyl Purine DerivativeDNA Gyrase0.7

Biochemical Research

In biochemical research, the compound serves as a tool for studying enzyme mechanisms and signal transduction pathways. Its interaction with methyl-modifying enzymes has been particularly noteworthy.

Mechanism of Action
The compound is hypothesized to inhibit methyltransferases, which play critical roles in epigenetic regulation. This inhibition could lead to altered gene expression profiles, providing insights into disease mechanisms such as cancer and neurological disorders .

Synthesis and Modification

The synthesis of 9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine typically involves multi-step organic reactions, allowing for the introduction of various functional groups that can enhance its biological activity.

Table 2: Synthesis Pathways

StepReaction TypeReagentsYield (%)
1AlkylationMethyl iodide85
2CouplingPiperidine derivative75
3PurificationRecrystallization>90

Mechanism of Action

The mechanism of action of 9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine and related purine derivatives:

Compound Substituents Key Properties Biological Relevance
This compound 9-methyl; 6-(4-[(3-methylpyridin-4-yl)oxy]methylpiperidin-1-yl) Likely enhanced solubility due to pyridine moiety; molecular weight ~357.4 g/mol Potential kinase inhibition (inferred from pyridine’s role in binding affinity)
6-(Piperidin-1-yl)-9H-purine (35) 6-piperidinyl; no additional substitutions mp = Not reported; NMR-confirmed structure; molecular weight 217.3 g/mol Base structure for purine-based drug discovery; minimal steric hindrance
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(trifluoroacetyl)piperazin-1-yl]-9H-purine (30) 8,9-dichlorophenyl; 4-trifluoroacetylpiperazinyl mp = 210–211°C; HPLC purity >95%; high lipophilicity Cannabidiol analog with potential CNS activity
9-Cyclopentyl-6-(4-(3,4-dichlorophenyl)piperazin-1-yl)-8-(4-phenoxyphenyl)-9H-purine (11) 9-cyclopentyl; 8-phenoxyphenyl; 4-(3,4-dichlorophenyl)piperazinyl mp = 178–179°C; bulky substituents Designed for receptor subtype selectivity (e.g., adenosine or serotonin receptors)
6-(4-Chloronaphthalen-2-yl)-9-(4-isopropylpiperidin-1-yl)-9H-purine (4c) 6-chloronaphthyl; 9-(4-isopropylpiperidinyl) HRMS-confirmed structure; molecular weight 300.11 g/mol Anticancer candidate (naphthalene groups enhance DNA intercalation potential)

Structural and Functional Insights

Substitution at the 6-Position: The target compound’s 4-[(3-methylpyridin-4-yl)oxy]methylpiperidine group introduces a polarizable pyridine ring, which may improve solubility compared to non-aromatic substituents (e.g., trifluoroacetyl in 30 or cyclopentyl in 11) . In contrast, 35 lacks complex substitutions, making it a simpler scaffold for further functionalization .

Pharmacological Implications :

  • The pyridine moiety in the target compound may mimic adenine in kinase-binding pockets, similar to 4c ’s chloronaphthalene group targeting DNA .
  • Unlike 30 , which uses a trifluoroacetyl group for metabolic stability, the target compound’s pyridine may rely on π-π stacking for target engagement .

Biological Activity

The compound 9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine (referred to as Compound A) belongs to a class of purine derivatives that have garnered interest due to their potential biological activities. This article explores the biological activity of Compound A, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A can be described by its IUPAC name, which indicates a complex structure involving a purine core substituted with a methyl group and a piperidine moiety. The presence of the 3-methylpyridine group suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various purine derivatives, with promising results for compounds similar to Compound A. For instance, a study on related piperidine derivatives demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast and renal cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Table 1: Anticancer Activity of Purine Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast CancerTBDInduction of apoptosis
Related Piperidine DerivativeRenal CancerTBDCaspase activation
Quinoline DerivativeVarious Cancers0.40Cell cycle arrest

Anti-inflammatory Effects

Compounds similar to Compound A have also been assessed for their anti-inflammatory properties. Research indicates that certain purine derivatives can inhibit nitric oxide production in LPS-induced RAW 264.7 macrophages, suggesting their potential as anti-inflammatory agents . The inhibition of inflammatory mediators could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of purine derivatives has been documented, with some compounds exhibiting potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structural features have shown MIC values as low as 0.12 µg/mL against S. flexneri and C. albicans . This suggests that Compound A may possess similar antimicrobial properties worth exploring further.

Case Studies

  • Case Study on Anticancer Efficacy : In vitro studies on a series of piperidine-purine hybrids showed significant cytotoxicity against MDA-MB-468 breast cancer cells, with IC50 values indicating strong potential for development into therapeutic agents .
  • Anti-inflammatory Evaluation : A recent study highlighted the ability of certain purine derivatives to reduce inflammation markers in animal models, providing preliminary evidence for their use in inflammatory disease management .

Q & A

Basic: What synthetic methodologies are recommended for preparing 9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine?

Answer:
The synthesis of this compound can be approached via palladium-catalyzed cross-coupling reactions. A plausible route involves:

  • Step 1: Functionalization of the piperidine ring at the 4-position with a (3-methylpyridin-4-yl)oxymethyl group. This may involve nucleophilic substitution or Mitsunobu reactions, as seen in analogous piperidine derivatives .
  • Step 2: Coupling the modified piperidine moiety to the purine core using a Buchwald-Hartwig or Suzuki-Miyaura reaction. For example, describes coupling 6-chloro-purine derivatives with aryl/heteroaryl boronic acids using Pd(Ph₃)₄ and K₂CO₃ in toluene .
  • Purification: Column chromatography (e.g., EtOAc/hexane gradients) and HPLC (>95% purity) are critical for isolating the final product .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:
Discrepancies often arise from assay-specific conditions (e.g., pH, co-solvents) or off-target interactions. To address this:

  • Orthogonal Assays: Use surface plasmon resonance (SPR) to measure binding kinetics and fluorescence polarization (FP) to assess competitive inhibition, as demonstrated for structurally related purines .
  • Cellular Context: Compare activity in immortalized cell lines vs. primary cells to identify microenvironment-dependent effects. For example, highlights how pyrimido-purine derivatives show variable anti-inflammatory effects across cell types .
  • Metabolic Stability: Evaluate compound stability in liver microsomes to rule out rapid degradation as a confounding factor .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, uses ¹⁹F NMR for trifluoroacetyl-containing analogs .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • HPLC: Reverse-phase HPLC with UV detection (e.g., C18 columns) to ensure >95% purity, as standardized in purine derivative syntheses .

Advanced: How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

Answer:

  • Solubility Enhancement: Use salt formation (e.g., hydrochloride salts, as in ) or prodrug strategies (e.g., acetylated intermediates) .
  • Metabolic Stability: Introduce electron-withdrawing groups (e.g., fluorination at the pyridine ring) to reduce CYP450-mediated oxidation, a strategy employed in benzisoxazole-piperidine analogs .
  • Tissue Penetration: Assess logP values via shake-flask experiments and modify the piperidine’s oxymethyl linker to balance lipophilicity and aqueous solubility .

Basic: What are the hypothesized biological targets for this compound based on structural analogs?

Answer:

  • Kinase Inhibition: The purine core resembles ATP-competitive kinase inhibitors. For example, notes pyrimido-purines targeting cyclin-dependent kinases (CDKs) .
  • GPCR Modulation: The piperidine moiety is common in G protein-coupled receptor (GPCR) ligands, such as serotonin or dopamine receptors .
  • Epigenetic Targets: Similar 9H-purine derivatives inhibit histone deacetylases (HDACs) or DNA methyltransferases (DNMTs) .

Advanced: What experimental strategies can elucidate structure-activity relationships (SAR) for this compound?

Answer:

  • Fragment-Based Design: Synthesize analogs with systematic substitutions (e.g., varying the pyridine’s methyl group or piperidine’s oxymethyl linker) and test potency in dose-response assays .
  • Crystallography: Co-crystallize the compound with its target (e.g., a kinase) to identify key binding interactions, as done for risperidone analogs in .
  • Computational Modeling: Use molecular docking (AutoDock Vina) and molecular dynamics simulations to predict substituent effects on binding affinity .

Basic: What safety precautions are critical during handling and synthesis?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Piperidine derivatives can cause skin/eye irritation .
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane in ) .
  • Waste Disposal: Neutralize acidic/basic by-products before disposal, following guidelines for halogenated solvents and heavy metal catalysts (e.g., Pd from cross-coupling reactions) .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC, as described for pyridopyrimidinones in .
  • Light Stability: Conduct ICH Q1B photostability testing using a xenon lamp to identify photo-degradation products .
  • Long-Term Storage: Assess stability at -20°C, 4°C, and room temperature over 6–12 months, with periodic HPLC analysis .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) at 1–100 µM concentrations .
  • Cell Viability: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Anti-Inflammatory Activity: Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:

  • Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) to improve cross-coupling efficiency .
  • Solvent Effects: Test polar aprotic solvents (DMF, DMSO) or mixed solvents (toluene/EtOH) to enhance solubility of intermediates .
  • Microwave Assistance: Apply microwave irradiation (e.g., 100°C, 30 min) to accelerate reaction kinetics, as used in purine syntheses .

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